Nodinitib-1
Overview
Description
Nodinitib-1, also known as ML130 or CID-1088438, is a potent and selective inhibitor of NOD1 . It selectively inhibits IL-8 production induced by NOD1 ligand . It also inhibits γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .
Molecular Structure Analysis
The molecular formula of Nodinitib-1 is C14H13N3O2S, and its molecular weight is 287.34 . The formal name of the compound is 1-[ (4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine .Chemical Reactions Analysis
Nodinitib-1 selectively inhibits IL-8 production induced by NOD1 ligand . It also inhibits γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .Physical And Chemical Properties Analysis
Nodinitib-1 is a crystalline solid . It is soluble in DMSO .Scientific Research Applications
NOD1 in Host Recognition and Immune Responses
- NOD1 is crucial in innate immune responses, particularly in recognizing peptidoglycan from Gram-negative bacteria. This is mediated through the detection of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) in peptidoglycan. This recognition triggers cytokine secretion and primes the lipopolysaccharide response in murine macrophages (Chamaillard et al., 2003).
Development of NOD1 Inhibitors
- Nodinitib-1 (ML130; CID-1088438) is identified as a selective inhibitor of NOD1. It appears to induce conformational changes in NOD1 and alters its subcellular targeting, providing insights into mechanisms regulating NOD1 activity and its role in infectious and inflammatory diseases (Correa et al., 2011).
Peptidoglycan Structure and Immune Evasion
- Certain pathogens modify the structure of peptidoglycan as a strategy to avoid detection by NOD1, highlighting the adaptive mechanisms of pathogens in evading host immune responses (Wolfert et al., 2006).
NOD1 Activation and NF-kappa B Signaling
- NOD1 plays a significant role in activating nuclear factor kappaB (NF-κB) through its interaction with other cellular proteins.
This interaction is vital for inflammatory responses and innate immunity (Inohara et al., 2000).
Role in Tumor Growth and Inflammatory Diseases
- NOD1 has a surprising role in controlling tumor formation, as observed in breast cancer models. Its absence correlates with increased tumor growth and sensitivity to estrogen-induced proliferation (da Silva Correia et al., 2006).
- Mutations in NOD2, a related protein, are associated with Crohn's disease and other inflammatory disorders, indicating a significant role for NOD proteins in inflammatory homeostasis (Hugot et al., 2001).
NOD1 and Chemokine Production
- NOD1 stimulates chemokine production and neutrophil recruitment, crucial for innate immune responses and inflammation control, suggesting its vital role in early stages of immune response (Masumoto et al., 2006).
Safety And Hazards
Nodinitib-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers There are several papers that have been published on Nodinitib-1 . These include studies published in Protein Cell and J Exp Clin Cancer Res . These papers could provide more detailed information about the compound and its applications.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFABRWQVPCPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360187 | |
Record name | ML130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Nodinitib-1 | |
CAS RN |
799264-47-4 | |
Record name | ML130 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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